molecular formula C11H10O4 B8806050 Methyl 2-Benzoyloxyacrylate

Methyl 2-Benzoyloxyacrylate

Cat. No.: B8806050
M. Wt: 206.19 g/mol
InChI Key: WWNGBMDVYSNISP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-Benzoyloxyacrylate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoyloxy group attached to a propenoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-Benzoyloxyacrylate can be synthesized through the esterification of 2-(benzoyloxy)-2-propenoic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in an organic solvent such as toluene or dichloromethane, followed by purification through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of methyl 2-(benzoyloxy)-2-propenoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and catalyst concentration, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-Benzoyloxyacrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the benzoyloxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2-Benzoyloxyacrylate has several scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is utilized in the production of polymers, resins, and coatings due to its reactivity and functional group compatibility.

Mechanism of Action

The mechanism of action of methyl 2-(benzoyloxy)-2-propenoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The benzoyloxy group may also interact with enzymes and receptors, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(hydroxy)-2-propenoate: Similar structure but with a hydroxyl group instead of a benzoyloxy group.

    Methyl 2-(acetoxy)-2-propenoate: Contains an acetoxy group in place of the benzoyloxy group.

    Ethyl 2-(benzoyloxy)-2-propenoate: Similar ester but with an ethyl group instead of a methyl group.

Uniqueness

Methyl 2-Benzoyloxyacrylate is unique due to the presence of the benzoyloxy group, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research studies.

Properties

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

(3-methoxy-3-oxoprop-1-en-2-yl) benzoate

InChI

InChI=1S/C11H10O4/c1-8(10(12)14-2)15-11(13)9-6-4-3-5-7-9/h3-7H,1H2,2H3

InChI Key

WWNGBMDVYSNISP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=C)OC(=O)C1=CC=CC=C1

Origin of Product

United States

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